3-Tolperison
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17/h6-8,11,14H,3-5,9-10,12H2,1-2H3 |
InChI Key |
RHSOOLLJDIWQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Tolperisone
Modern Synthetic Methodologies for Tolperisone (B1682978) and its Analogues
The synthesis of tolperisone, a piperidine (B6355638) derivative, has evolved from early methods to more optimized, industrial-scale processes. vulcanchem.comnih.gov The core of its synthesis is typically the Mannich reaction, which has been refined to improve yield, purity, and safety.
The Mannich reaction is a cornerstone of tolperisone synthesis, traditionally involving the reaction of a ketone, an amine, and a non-enolizable aldehyde. google.com For tolperisone, this involves reacting 4-methylpropiophenone with piperidine and formaldehyde (B43269). google.comgoogle.com Modern optimizations focus on enhancing efficiency and minimizing hazardous reagents and byproducts. google.comacs.org
A significant advancement involves replacing formaldehyde, which is often used as a toxic aqueous solution, with safer alternatives like 1,2-dioxolane or 1,3-dioxolane. google.comacs.org In one patented method, 4-methylpropiophenone is reacted with piperidine hydrochloride and 1,2-dioxolane, which also serves as the solvent, in the presence of a catalytic amount of acid, such as aqueous hydrochloric acid. google.com This single-stage reaction is advantageous for its cost-effectiveness on an industrial scale due to high yields and direct isolation of the product. googleapis.com
Further refinements focus on controlling reaction conditions to improve purity. For instance, a method for preparing high-purity tolperisone hydrochloride involves strictly controlling the temperature and reaction time during the initial Friedel-Crafts acylation step to form the propiophenone (B1677668) precursor, followed by a controlled crystallization process after the Mannich reaction. google.com This process, using isopropanol (B130326) and isopropyl ether for crystallization, effectively reduces side reactions and enhances both purity and yield. google.com Another key optimization is the use of specific purification procedures to remove genotoxic impurities, such as 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO), which can form during synthesis or storage. google.comacs.org A patented purification method involves recrystallization from a solvent system like methyl ethyl ketone and isopropanol, with the addition of citric acid under anhydrous conditions to remove the impurity and stabilize the final product. acs.org
Table 1: Comparison of Mannich Reaction Conditions for Tolperisone Synthesis
| Feature | Traditional Method | Optimized Method |
|---|---|---|
| Formaldehyde Source | Aqueous Formaldehyde / Paraformaldehyde google.com | 1,2-Dioxolane / 1,3-Dioxolane google.comacs.org |
| Catalyst | --- | Catalytic aqueous Hydrochloric Acid google.com |
| Process | Multi-level processing, often requiring extraction of oily intermediates google.com | Single-stage reaction with direct crystallization google.comgoogleapis.com |
| Purification | Aqueous extraction google.com | Recrystallization with additives (e.g., citric acid) to remove specific impurities acs.org |
| Yield | Variable, often lower | High (e.g., 75%) google.com |
While the Mannich reaction is the most common, alternative strategies and methods for yield enhancement have been explored. Early synthetic routes were more complex and started from expensive or difficult-to-handle raw materials. google.com The primary focus of modern synthetic development has been on optimizing the Mannich pathway rather than devising entirely new routes, due to its efficiency.
Yield enhancement is primarily achieved through the meticulous control of reaction parameters and the purification process. The method described by Chinese patent CN110845443A, for example, emphasizes that controlling the addition rate and temperature during the Friedel-Crafts acylation to prepare the 4-methylpropiophenone starting material is crucial for preventing side reactions. google.com This control directly impacts the purity of the starting material, which in turn affects the final yield and purity of the tolperisone hydrochloride. The subsequent Mannich reaction and crystallization are designed to maximize the isolation of the desired product while minimizing impurities. google.com The industrial-scale production method yielding 75% demonstrates the high efficiency of modern, optimized single-pot processes. google.com
Synthesis and Characterization of Tolperisone Metabolites
The biotransformation of tolperisone leads to several metabolites. nih.gov The synthesis and characterization of these compounds are crucial for understanding the drug's complete pharmacological profile.
In vitro studies using human liver microsomes have identified the primary metabolic pathways of tolperisone. nih.gov Liquid chromatography-mass spectrometry (LC-MS) measurements have been instrumental in identifying these metabolites. The main transformation is methyl-hydroxylation, but carbonyl reduction is also a significant pathway. nih.gov
Key identified metabolites include:
M1 : (3′-hydroxy-4′-methylphenyl)-2-methyl-3-(piperidine-1-yl)-1-propane-1-one, formed by hydroxylation on the tolyl group. nih.govresearchgate.net
M2 : 1-(4′-hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one, resulting from hydroxylation of the methyl group. researchgate.net
M3 : 1-(4′-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)propan-1-one, formed by the oxidation of the hydroxymethyl group of M2. pillbuys.com
M4 (erythro) and M5 (threo) : These are diastereomeric alcohols, 1-(4′-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)propan-1-ol, formed by the reduction of the carbonyl group of M3. pillbuys.com
These metabolites have been synthesized on a preparative scale for further pharmacological evaluation. nih.govresearchgate.net
Since tolperisone has a chiral center, its metabolites are also chiral. The synthesis of individual enantiomers of these metabolites has been achieved, primarily through the resolution of racemic mixtures. researchgate.netresearchgate.net This process involves forming diastereomeric salts with a chiral resolving agent, separating the diastereomers, and then liberating the pure enantiomers. psu.edu
Metabolite M1 : The racemic form of M1 was synthesized and then resolved using the enantiomers of camphor-10-sulfonic acid as resolving agents. The absolute configuration of the resulting enantiomer was confirmed by X-ray diffraction analysis. researchgate.netresearchgate.net
Metabolite M2 : Racemic M2 was synthesized via a solvent-free Mannich reaction. researchgate.net Its optical resolution was successfully carried out using several resolving agents, including (2R,3R)-O,O′-dibenzoyl tartaric acid and (2R,3R)-O,O′-di-p-toluoyl tartaric acid. researchgate.netresearchgate.net
Metabolites M3, M4, and M5 : Direct resolution of racemic M3 proved difficult. Therefore, the pure enantiomers of M3 were synthesized by the KMnO4 oxidation of the corresponding pure enantiomers of M2. pillbuys.com The reduction of the chiral M3 enantiomers using catalytic hydrogenation produced the diastereomeric alcohol metabolites M4 and M5 with high enantiomeric purity. pillbuys.com
Table 2: Chiral Resolution of Tolperisone Metabolites
| Metabolite | Synthetic Approach for Enantiomers | Chiral Resolving Agent Used |
|---|---|---|
| M1 | Resolution of racemic mixture researchgate.net | Camphor-10-sulfonic acid researchgate.netpsu.edu |
| M2 | Resolution of racemic mixture researchgate.net | (2R,3R)-O,O′-dibenzoyl tartaric acid researchgate.netresearchgate.net |
| M3 | Oxidation of resolved M2 enantiomers pillbuys.com | Not applicable (synthesized from chiral precursor) |
Preparation of Isotopically Labeled Tolperisone for Research Applications
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for quantitative analysis in pharmacokinetic studies. Tolperisone-d10 (B12404076) is a stable, isotopically labeled version of tolperisone used for such purposes. medchemexpress.comcaymanchem.com
Tolperisone-d10 hydrochloride is the deuterium-labeled form of the parent drug. medchemexpress.com Its formal chemical name is 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one, monohydrochloride. caymanchem.com This indicates that all ten hydrogen atoms on the piperidine ring have been replaced with deuterium (B1214612) atoms.
The primary application of Tolperisone-d10 is as an internal standard for the quantification of tolperisone in biological samples using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Because it is chemically identical to the unlabeled drug but has a higher mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer. This allows for precise and accurate measurement of the drug's concentration by correcting for variations during sample preparation and analysis.
Synthesis of Deuterated Tolperisone (e.g., Tolperisone-d10)
The synthesis of deuterated tolperisone, specifically tolperisone-d10, involves the use of deuterated reagents in a Mannich reaction. The core reaction pathway begins with 4-methylpropiophenone, which reacts with deuterated formaldehyde (D₂CO) and piperidine-d10 hydrochloride under acidic conditions. This reaction forms the tertiary amine backbone, which is then followed by salt formation mediated by hydrochloric acid.
Key deuterium incorporation occurs at several positions:
The piperidine ring hydrogens are fully deuterated (piperidine-d10).
The methylene (B1212753) hydrogens of formaldehyde are replaced with deuterium (D₂CO).
The synthesis of piperidine-d10 hydrochloride is achieved through the catalytic deuteration of piperidine using deuterium gas (D₂) over a palladium on carbon (Pd/C) catalyst, followed by treatment with HCl gas in deuterated ethanol (B145695) (EtOD).
Due to the deuterium kinetic isotope effect (DKIE), adjustments to the reaction parameters are necessary compared to the non-deuterated synthesis. These adjustments often include higher reaction temperatures and longer condensation times to compensate for the slower bond formation.
Table 1: Comparative Reaction Parameters for Tolperisone and Tolperisone-d10 Synthesis
| Parameter | Non-deuterated Process | Deuterated Adaptation |
|---|---|---|
| Reaction Temperature | 83–86°C | 88–92°C |
| Condensation Time | 16–24 hours | 20–28 hours |
| Stirring Speed | 60–70 rpm | 70–80 rpm |
| Crystallization Cooling | 7°C | 5°C |
Data sourced from Benchchem.
The resulting tolperisone-d10 hydrochloride has the chemical name 3-(2,2,3,3,4,4,5,5,6,6-Decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride. simsonpharma.com The introduction of deuterium can enhance the metabolic stability of the drug by slowing down systemic clearance and thereby increasing its biological half-life. juniperpublishers.com
Radiosynthesis of Labeled Tolperisone (e.g., H-3-Tolperisone)
Radiolabeled tolperisone, such as ³H-tolperisone, is a crucial tool for studying the binding of this muscle relaxant to its target proteins. researchgate.netnih.gov The synthesis of ³H-tolperisone has been achieved with high specific activity. researchgate.net
One synthetic pathway for producing radiolabeled tolperisone involves starting with 4'-methylacetophenone (B140295) and paraformaldehyde. google.com However, this multi-step synthesis can result in a mixture of substances, necessitating purification by column chromatography to isolate the desired radiolabeled tolperisone. google.com Another described method for preparing ³H-tolperisone involves the hydrogenolytic exchange of aromatic bromine, which is favored over the hydrogenation of a double bond. researchgate.net
Control and Analysis of Impurities in Tolperisone Synthetic Processes
The synthesis of tolperisone can lead to the formation of several impurities due to side reactions or the presence of impurities in the starting materials. google.com The control and analysis of these impurities are critical for ensuring the quality and safety of the final product.
Common impurities that may be present in tolperisone include:
Piperidine hydrochloride google.comtandfonline.com
2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride (3-tolperisone hydrochloride) google.com
1-(4-methylphenyl)-propanone (4-methylpropiophenone) google.comtandfonline.com
2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO) or vinyl ketone google.comtsijournals.com
2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride (2-tolperisone hydrochloride) google.com
2-methylhydroxy impurity tsijournals.com
Positional isomers: Impurity 3 and Impurity 4 researchgate.net
The impurity 4-MMPPO is of particular concern as it is known to be genotoxic. google.com It can form as a side-product during synthesis or during storage. google.com Regulatory authorities have set maximum allowed limits for such related compounds in both bulk drug substances and formulated products. researchgate.net
Several analytical methods are employed to detect and quantify these impurities. High-performance liquid chromatography (HPLC) is a widely used technique. researchgate.netresearchgate.netmdpi.com A stability-indicating HPLC method has been developed for the quantitative estimation of tolperisone-related impurities, using a C18 stationary phase and UV detection. researchgate.netresearchgate.netmdpi.com This method can separate tolperisone from its potential impurities with good resolution. researchgate.netmdpi.com
Another analytical technique used is thin-layer chromatography (TLC) with densitometric detection. tandfonline.com This method has been developed for the determination of tolperisone and its impurities, 4-methylpropiophenone and piperidine. tandfonline.com
Strategies to control impurity levels include purification of the final product. Recrystallization is a common method used to reduce the content of impurities like 4-MMPPO. epo.orggoogle.com Treatment of tolperisone with acid, either during or after synthesis, has also been shown to be effective in lowering the levels of 4-MMPPO. google.com
Table 2: Common Impurities in Tolperisone Synthesis
| Impurity Name | Chemical Name | CAS Number |
|---|---|---|
| Tolperisone Impurity A | 2-methyl-1-(2-methylphenyl)-3-(piperidin-1-yl)propan-1-one | 91625-73-9 |
| Tolperisone Impurity B | 2-methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one | 91625-74-0 |
| Tolperisone Impurity C | 1-(p-tolyl)ethan-1-one | 1023-20-7 |
| 4-MMPPO / Vinyl Ketone | 2-methyl-1-(4-methylphenyl)prop-2-en-1-one | Not Available |
| 2-methylhydroxy impurity | 2-(hydroxymethyl)-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one | Not Available |
Data sourced from BOC Sciences and TSI Journals. tsijournals.com
Molecular Mechanisms of Action of Tolperisone
Voltage-Gated Ion Channel Modulation by Tolperisone (B1682978)
Tolperisone exerts its pharmacological effects primarily through the modulation of voltage-gated sodium and calcium channels. wikipedia.org This activity is central to its function, influencing neuronal excitability and neurotransmitter release.
Sodium Channel Subtype Specificity and Electrophysiological Characterization
Tolperisone demonstrates a distinct profile of interaction with various isoforms of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells.
A comprehensive comparative study by Hofer et al. (2006) elucidated the specific interaction of tolperisone with seven different isoforms of voltage-dependent sodium channels. The study, which expressed these channels in the Xenopus laevis oocyte expression system, revealed marked differences in the half-maximal inhibitory concentration (IC50) values of tolperisone across the various isoforms. This indicates a degree of subtype specificity in its blocking action. The investigation highlighted that tolperisone's interaction is not uniform across all sodium channel subtypes, suggesting a nuanced mechanism of action that may contribute to its specific therapeutic profile. nih.gov
| Sodium Channel Isoform | Tolperisone IC50 (µM) |
|---|---|
| Nav1.2 | Data not available in provided sources |
| Nav1.3 | Data not available in provided sources |
| Nav1.4 | Data not available in provided sources |
| Nav1.5 | Data not available in provided sources |
| Nav1.6 | Data not available in provided sources |
| Nav1.7 | Data not available in provided sources |
| Nav1.8 | Data not available in provided sources |
Note: Specific IC50 values from the Hofer et al. (2006) study were not available in the searched resources, but the study confirms marked differences in these values across isoforms. nih.gov
The inhibitory action of tolperisone on voltage-gated sodium channels is characterized by a combination of state-dependent and tonic block. nih.gov A detailed kinetic analysis has shown that tolperisone's blocking action is not solely dependent on the channel's state (resting, open, or inactivated) but also exhibits a "tonic" or continuous level of inhibition. nih.gov This dual mechanism suggests that tolperisone can reduce sodium currents both in resting and actively firing neurons. The state-dependent component implies that the drug may have a higher affinity for certain conformational states of the channel, a characteristic often seen with local anesthetics and other sodium channel blockers.
| Sodium Channel Isoform | Shift in Steady-State Inactivation (mV) |
|---|---|
| Nav1.3 | -4.7 |
| Nav1.4 | -11.5 |
| Other Isoforms | Varying shifts observed |
Data from Hofer et al. (2006) as reported in a secondary source. researchgate.net
Calcium Channel Subtype Specificity and Electrophysiological Characterization
In addition to its effects on sodium channels, tolperisone also modulates the activity of voltage-gated calcium channels, which are critical for a variety of cellular processes, including neurotransmitter release.
Binding to Resting and Open Calcium Channels
Tolperisone's interaction with voltage-gated calcium channels is characterized by a state-dependent binding preference. Research indicates that tolperisone does not bind to activated calcium channels. Instead, its inhibitory effects are mediated through binding to the resting and open states of these channels. This selective interaction contributes to the modulation of neuronal excitability and neurotransmitter release.
Neurotransmitter System Modulation by Tolperisone
A key aspect of tolperisone's mechanism of action is its ability to presynaptically inhibit the release of excitatory neurotransmitters. This effect is primarily achieved through the blockade of voltage-gated sodium and calcium channels on the presynaptic terminals of primary afferent neurons. By blocking these channels, tolperisone reduces the influx of ions necessary for the release of neurotransmitters like glutamate (B1630785), thereby dampening the transmission of nociceptive signals and reducing neuronal hyperexcitability. This presynaptic inhibition is a major contributor to its muscle relaxant and analgesic effects nih.govwikipedia.org.
In vitro studies using rat brain synaptosomes—isolated presynaptic terminals—have provided direct evidence of tolperisone's ability to modulate glutamate release. When depolarization is induced by 4-aminopyridine (a potassium channel blocker), tolperisone exhibits a concentration-dependent inhibition of glutamate release. This effect is significant as 4-aminopyridine-induced neurotransmitter release is dependent on the activation of both voltage-gated sodium and calcium channels patsnap.com.
Research has demonstrated that tolperisone at concentrations of 40, 100, and 400 µM significantly inhibits this induced glutamate release. The primary mechanism for this inhibition is attributed to the blockade of voltage-dependent sodium channels, with a potential contribution from the inhibition of calcium channels at higher concentrations patsnap.com.
| Tolperisone Concentration (µM) | Inhibition of Glutamate Release |
|---|---|
| 40 | Significant inhibition observed |
| 100 | Concentration-dependent inhibition |
| 400 | Strong inhibition |
In vivo studies in animal models of neuropathic pain have shown that tolperisone can effectively normalize elevated levels of glutamate in the cerebrospinal fluid (CSF). In rats with induced mechanical allodynia, a significant increase in CSF glutamate levels is observed. Oral administration of tolperisone has been shown to reverse this increase, bringing the glutamate concentrations back to baseline levels patsnap.com.
This effect was observed at various doses, indicating a dose-dependent action on the central glutamatergic system. The normalization of CSF glutamate levels suggests that tolperisone can ameliorate the enhanced spinal glutamatergic neurotransmission that is a hallmark of certain pathological pain states patsnap.com.
| Tolperisone Dose (mg/kg) | Effect on CSF Glutamate Levels |
|---|---|
| 25 | Normalization of elevated levels |
| 50 | Normalization of elevated levels |
| 100 | Normalization of elevated levels |
Tolperisone also interacts with monoaminergic neurotransmitter systems, specifically those involving serotonin and noradrenaline, which play a role in muscle relaxation and pain perception nih.gov. While the precise mechanisms are not fully elucidated, it is understood that tolperisone interferes with the function of these neurotransmitters nih.gov.
Studies on the vascular effects of tolperisone in anesthetized dogs have shown that it can block adrenergic alpha-receptors. This action was demonstrated by the drug's ability to produce adrenaline reversal and antagonize the pressor response to noradrenaline. This alpha-receptor blocking action is competitive, rapid in onset, and of short duration. Furthermore, a related compound, eperisone (B1215868), has been shown to antagonize contractions induced by both norepinephrine and serotonin, suggesting a broader interaction with monoaminergic pathways.
Presynaptic Inhibition of Excitatory Neurotransmitter Release
Cellular Membrane Stabilizing Properties of Tolperisone
Tolperisone possesses significant membrane-stabilizing properties, which are fundamental to its therapeutic effects. This activity is akin to that of local anesthetics like lidocaine (B1675312) and is primarily attributed to its ability to block voltage-gated sodium channels researchgate.netsalilab.org. By inhibiting these channels, tolperisone reduces the excitability of neuronal membranes and dampens the propagation of action potentials along nerve fibers nih.gov.
This membrane-stabilizing effect has been demonstrated in various experimental models. For instance, tolperisone has been shown to inhibit the amplitude of monosynaptic reflex potentials in a transient manner, a hallmark of membrane stabilization nih.govwikipedia.org. In isolated sciatic nerve preparations, tolperisone impairs the propagation of action potentials, further confirming its ability to stabilize neuronal membranes nih.gov. Molecular modeling studies have also suggested that despite chemical differences, tolperisone can bind to the same receptor site on voltage-gated sodium channels as lidocaine, providing a structural basis for its membrane-stabilizing, local anesthetic-like activity. This property contributes to its ability to inhibit both mono- and polysynaptic reflexes wikipedia.org.
Identification of Novel Molecular Targets for Tolperisone
Recent research has begun to uncover novel molecular targets for the centrally acting muscle relaxant, tolperisone. These investigations are expanding our understanding of its pharmacological effects beyond its established mechanism of action on voltage-gated sodium and calcium channels. This section delves into the emerging evidence for tolperisone's interaction with specific enzymes and proteins, highlighting its potential roles in pathways related to neuroinflammation and drug transport.
Lysine Specific Demethylase 1 (LSD1) Inhibition
Currently, there is a lack of direct scientific evidence and published research to suggest that tolperisone functions as an inhibitor of Lysine Specific Demethylase 1 (LSD1). While LSD1 is a significant target in various therapeutic areas, including cancer and neurological disorders, studies specifically investigating the interaction between tolperisone and LSD1 have not been reported in the available scientific literature. Therefore, a molecular mechanism of action involving LSD1 inhibition by tolperisone is not established.
Matrix Metalloproteinase-9 (MMP-9) Inhibition and Downregulation of MAPK Signaling
Emerging research has identified Matrix Metalloproteinase-9 (MMP-9) as a novel target for tolperisone, with significant implications for its neuroprotective effects. A recent study demonstrated that tolperisone hydrochloride can improve motor functions in a model of Parkinson's disease by inhibiting MMP-9 and downregulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2) signaling pathways. nih.gov
The mitogen-activated protein kinase (MAPK) signaling pathway, particularly p38 MAPK and ERK1/2, is implicated in the pathogenesis of neurodegenerative diseases. nih.gov This pathway can influence the expression of MMP-9, an enzyme involved in the breakdown of the extracellular matrix and implicated in various pathological processes, including neurodegeneration. nih.gov
In a study using a rotenone-induced mouse model of Parkinson's disease, treatment with tolperisone hydrochloride demonstrated a significant neuroprotective effect. This was evidenced by a reduction in the loss of neurons in the substantia nigra and primary motor cortex. nih.gov The underlying mechanism for this protection was linked to the downregulation of the MAPK signaling cascade and subsequent inhibition of MMP-9 expression. nih.gov These findings suggest that tolperisone's therapeutic potential may extend to conditions associated with neuroinflammation and MMP-9 dysregulation. nih.gov
| Key Findings on Tolperisone's Effect on MMP-9 and MAPK Signaling | |
| Target Pathway | Mitogen-Activated Protein Kinase (MAPK) Signaling |
| Specific Kinases | p38 MAPK and ERK1/2 |
| Downstream Target | Matrix Metalloproteinase-9 (MMP-9) |
| Effect of Tolperisone | Downregulation of p38 MAPK and ERK1/2 signaling, leading to MMP-9 inhibition |
| Observed Outcome | Neuroprotective effects and improved motor function in a Parkinson's disease model |
Binding to Human Serum Albumin: Structural and Thermodynamic Aspects
The interaction of tolperisone with Human Serum Albumin (HSA), the most abundant protein in human plasma, has been characterized, providing insights into its pharmacokinetic profile. HSA plays a crucial role in the transport and disposition of many drugs. nih.gov
A study utilizing multispectroscopic techniques, calorimetry, and molecular docking revealed that tolperisone hydrochloride binds to HSA with a moderately strong affinity. acs.orgresearchgate.net The binding constant (Kb) was determined to be in the order of 10^4 M^-1, indicating a stable complex formation. acs.orgresearchgate.net
Thermodynamic analysis of the binding process revealed a negative Gibbs free energy change (ΔG°), signifying that the binding of tolperisone to HSA is a spontaneous process. acs.orgresearchgate.net The interaction is primarily driven by hydrophobic interactions and hydrogen bonding. acs.orgresearchgate.net
From a structural standpoint, fluorescence quenching studies indicated a static quenching mechanism, suggesting the formation of a ground-state complex between tolperisone and HSA. acs.orgresearchgate.net Far-UV circular dichroism spectroscopy showed that the binding of tolperisone induces conformational changes in HSA, leading to an increase in its α-helical content. acs.orgresearchgate.net Furthermore, molecular docking studies predicted that tolperisone binds within subdomain IIA of HSA, also known as Sudlow's site I, where it forms hydrogen bonds with specific amino acid residues, namely K199 and H242. acs.orgresearchgate.net
The thermal stability of HSA was also found to be enhanced in the presence of tolperisone, as demonstrated by differential scanning calorimetry. acs.org This indicates that the binding of tolperisone stabilizes the protein structure. acs.org
| Thermodynamic and Structural Parameters of Tolperisone-HSA Binding | |
| Binding Affinity (Kb) | ~10^4 M^-1 |
| Gibbs Free Energy (ΔG°) | Negative (spontaneous binding) |
| Primary Driving Forces | Hydrophobic interactions and hydrogen bonding |
| Binding Site on HSA | Subdomain IIA (Sudlow's site I) |
| Interacting Residues | K199, H242 (via hydrogen bonds) |
| Effect on HSA Conformation | Increase in α-helix content |
| Effect on HSA Stability | Increased thermostability |
Preclinical Pharmacodynamic Investigations of Tolperisone
In Vitro Neurophysiological Investigations
Electrophysiological Studies on Isolated Nerve Preparations (e.g., Xenopus laevis sciatic nerves, isolated mouse ischiatic nerve)
Early investigations into the molecular mechanism of tolperisone's action focused on its effects on the ionic currents in the node of Ranvier of sciatic nerves from Xenopus laevis. nih.gov These studies revealed that tolperisone (B1682978) induces a significant and reversible depression of voltage-dependent sodium currents. nih.gov Specifically, a concentration of 100 μmol/L of tolperisone resulted in a marked and reversible decrease in peak sodium currents. sav.sk
Further research using isolated mouse ischiatic nerve preparations demonstrated that tolperisone impairs the propagation of low-frequency action potentials. openmedicinalchemistryjournal.com This effect is attributed to its local anesthetic-like action. nih.gov In comparative studies, tolperisone, along with eperisone (B1215868) and lidocaine (B1675312), was shown to block evoked action potentials in this preparation. nih.gov
Subsequent, more detailed electrophysiological studies on isolated rat sural nerves, which included functionally expressed sodium channel subtypes in Xenopus oocytes, provided deeper insights. openmedicinalchemistryjournal.com Tolperisone was found to inhibit action potential propagation on both myelinated A-fibers and unmyelinated C-fibers of the rat sciatic nerve. openmedicinalchemistryjournal.com This research highlighted that tolperisone has a fundamentally different effect on voltage-gated sodium channels compared to local anesthetics like lidocaine. openmedicinalchemistryjournal.com
| Preparation | Key Finding | Reference |
|---|---|---|
| Xenopus laevis sciatic nerve (node of Ranvier) | Marked and reversible depression of voltage-dependent sodium currents. | nih.gov |
| Isolated mouse ischiatic nerve | Impaired propagation of low-frequency action potentials. | openmedicinalchemistryjournal.com |
| Isolated rat sural nerve | Inhibition of action potential propagation on both A- and C-fibers. | openmedicinalchemistryjournal.com |
Spinal Reflex Activity Assessment in Cell and Tissue Preparations
Studies on isolated, hemisected spinal cord preparations from rats have shown that tolperisone dose-dependently depresses the ventral root potential. nih.govresearchgate.net This effect indicates a direct action on the spinal reflex machinery. openmedicinalchemistryjournal.com In these preparations, tolperisone and its analogs (eperisone, lanperisone (B1674479), inaperisone, and silperisone) caused a concentration-dependent depression of all components of the dorsal root-evoked ventral root potential (DR-VRP). openmedicinalchemistryjournal.com
Specifically, these compounds significantly attenuated monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potentials (EPSPs). openmedicinalchemistryjournal.comnih.gov This demonstrates a broad inhibitory effect on the elements of the spinal reflex arc. The action of tolperisone is characterized by a presynaptic inhibition of transmitter release from primary afferent endings, which is thought to result from a combined action on voltage-gated sodium and calcium channels. nih.govresearchgate.net This leads to a depression of the EPSP. researchgate.net
Synaptosomal Preparations for Neurotransmitter Release Studies
Investigations using rat brain synaptosomes, which are isolated nerve terminals, have provided further evidence for the presynaptic mechanism of tolperisone. These studies have shown that tolperisone inhibits the release of glutamate (B1630785), a primary excitatory neurotransmitter. researchgate.netnih.gov
The release of neurotransmitters from synaptosomes can be induced by agents like 4-aminopyridine, which depolarizes the nerve terminal and is dependent on the activation of both sodium and calcium channels. nih.govresearchgate.net Tolperisone was found to inhibit this 4-aminopyridine-induced glutamate release in a concentration-dependent manner. nih.gov This inhibition is primarily attributed to the blockade of voltage-dependent sodium channels, although at higher concentrations, inhibition of calcium channels may also play a role. nih.govresearchgate.net
Further experiments using high extracellular potassium concentrations to induce depolarization, a method largely independent of voltage-gated sodium channels, also showed that tolperisone could inhibit glutamate release, suggesting an effect on calcium channels as well. nih.gov
| Stimulating Agent | Effect of Tolperisone | Proposed Mechanism | Reference |
|---|---|---|---|
| 4-aminopyridine | Concentration-dependent inhibition of glutamate release. | Primarily blockade of voltage-gated sodium channels; possible involvement of calcium channels at higher concentrations. | nih.govresearchgate.net |
| High Potassium Concentration | Inhibition of glutamate release. | Inhibition of voltage-gated calcium channels. | nih.gov |
In Vivo Neuropharmacological Studies in Animal Models
Effects on Spinal Reflexes and Motor Control in Vivo
In vivo studies in various animal models, including cats, rats, and mice, have consistently demonstrated the inhibitory effects of tolperisone on spinal reflexes and its ability to induce muscle relaxation. nih.gov Tolperisone has been shown to reduce decerebrate rigidity in cats and inhibit convulsions induced by several agents in mice. nih.gov These effects are achieved without significantly affecting neuromuscular transmission. nih.gov
The muscle relaxant action of tolperisone is suggested to involve the inhibition of the gamma pathway descending from the mesencephalic reticular formation. nih.gov In decerebrated rats and mice, tolperisone and its analogues dose-dependently depressed muscle tone in both α-rigidity and γ-rigidity preparations. openmedicinalchemistryjournal.com
Inhibition of Monosynaptic and Polysynaptic Reflexes
A key feature of tolperisone's pharmacological profile is its inhibitory action on both monosynaptic and polysynaptic spinal reflexes. openmedicinalchemistryjournal.comeuropa.eunih.gov This has been demonstrated in spinal cats and decerebrated, laminectomized rats. openmedicinalchemistryjournal.comnih.gov
In spinal cats, intravenous administration of tolperisone dose-dependently inhibited both monosynaptic and polysynaptic ventral root reflexes. openmedicinalchemistryjournal.com Similarly, in decerebrated rats, tolperisone and its analogs significantly attenuated monosynaptic, disynaptic, and polysynaptic reflex potentials. openmedicinalchemistryjournal.comnih.gov
Comparative studies have shown that while both tolperisone and the local anesthetic lidocaine depress ventral root reflexes, their profiles differ. openmedicinalchemistryjournal.com Tolperisone appears to have a more pronounced action on synaptic responses than on the excitability of motoneurons when compared to lidocaine. nih.govresearchgate.net Furthermore, tolperisone selectively inhibits polysynaptic reflexes more strongly than monosynaptic reflexes. capes.gov.br This is in contrast to baclofen (B1667701), which shows a reverse order of inhibition. capes.gov.br
The inhibitory effect of tolperisone on spinal reflexes is attributed to its membrane-stabilizing properties and its ability to block voltage-gated sodium and calcium channels, leading to a presynaptic inhibition of neurotransmitter release. europa.eunih.govresearchgate.net
| Animal Model | Reflex Type | Effect of Tolperisone | Reference |
|---|---|---|---|
| Spinal Cats | Monosynaptic and Polysynaptic | Dose-dependent inhibition. | openmedicinalchemistryjournal.com |
| Decerebrated Rats | Monosynaptic, Disynaptic, and Polysynaptic | Significant attenuation. | openmedicinalchemistryjournal.comnih.gov |
| Spinalized Cats | Polysynaptic vs. Monosynaptic | More selective inhibition of polysynaptic reflexes. | capes.gov.br |
Modulation of Dorsal Root Potentials and Reflexes
Preclinical studies in animal models have demonstrated that 3-Tolperisone exerts a significant inhibitory influence on spinal reflex pathways, a key component of its muscle relaxant effect. Investigations in unanesthetized spinal cats revealed that intravenous administration of 3-Tolperisone dose-dependently inhibits monosynaptic and polysynaptic ventral root reflexes, as well as the dorsal root reflex. researchgate.netresearchgate.net However, its effect on the dorsal root potential (DRP), which is a slower potential, is notably different; 3-Tolperisone slightly prolongs the DRP without affecting its amplitude. researchgate.net This is in contrast to benzodiazepines like diazepam and midazolam, which enhance dorsal root responses. researchgate.net
The profound depression of the dorsal root reflex, coupled with the minimal effect on the dorsal root potential, suggests that 3-Tolperisone's mechanism may involve the inhibition of spike-generating mechanisms in the dorsal root. researchgate.netopenmedicinalchemistryjournal.com Further studies on isolated hemisected spinal cord preparations from rats confirmed that 3-Tolperisone causes a concentration-dependent depression of all components of dorsal root stimulation-evoked ventral root potentials. openmedicinalchemistryjournal.com This body of evidence indicates that 3-Tolperisone effectively attenuates spinal reflexes primarily through a presynaptic inhibition of transmitter release from primary afferent endings. semanticscholar.org
Table 1: Comparative Effects of 3-Tolperisone and Other Agents on Spinal Root Potentials in Spinal Cats Data synthesized from Farkas et al. (1989). researchgate.net
| Agent | Monosynaptic Reflex | Polysynaptic Reflex | Dorsal Root Potential (Amplitude) | Dorsal Root Reflex |
| 3-Tolperisone | Dose-dependent inhibition | Dose-dependent inhibition | Unaffected | Inhibited |
| Baclofen | Abolished | Partially inhibited | Less attenuated | Less attenuated |
| Benzodiazepines | Not modified | Partially reduced | Enhanced | Enhanced |
Impact on Motor Neuron Excitability and Afferent Nerve Conduction
3-Tolperisone attenuates both motor neuron excitability and afferent nerve conduction. openmedicinalchemistryjournal.com In vivo studies comparing 3-Tolperisone with the local anesthetic lidocaine showed that while both compounds depress ventral root reflexes and the excitability of motoneurons, their profiles differ. semanticscholar.org 3-Tolperisone and its analogs appear to have a more pronounced action on synaptic responses than on the direct excitability of motoneurons, whereas lidocaine exerts a stronger blocking effect on the direct electrical excitability of motor neurons and primary afferents. openmedicinalchemistryjournal.comsemanticscholar.org
In decerebrated, laminectomized rats, intravenous administration of 3-Tolperisone produced a measurable inhibition of motor neuron (MN) and primary afferent fiber (PAF) excitability. The effect on synaptic transmission (monosynaptic reflex, MS) was substantially more pronounced than its effect on direct neuronal excitability.
Table 2: Maximum Inhibition of Motor Neuron and Afferent Fiber Excitability by 3-Tolperisone vs. Lidocaine Data from Kocsis et al. (2005).
| Compound (10 mg/kg i.v.) | Motor Neuron (MN) Inhibition | Monosynaptic Reflex (MS) Inhibition | Primary Afferent Fiber (PAF) Inhibition |
| 3-Tolperisone | 24% | 80% | 8% |
| Lidocaine | 30% | Not specified | 14% |
Modulation of Central Nervous System Excitability and Activity
Functional Magnetic Resonance Imaging (fMRI) Studies of Brain Activity
Functional magnetic resonance imaging (fMRI) studies in anesthetized Wistar rats have been employed to observe the effects of 3-Tolperisone on brain activity. Using the blood-oxygen-level-dependent (BOLD) method, research shows that 3-Tolperisone does not cause a significant direct effect on resting brain activity. However, it strongly inhibits BOLD responses that are evoked by electrical paw stimulation.
This inhibitory effect was most pronounced in brain areas involved in pain sensation, including the prefrontal cortex, insula, thalamus, and secondary somatosensory cortex. This suggests that the advantageous therapeutic profile of 3-Tolperisone may be explained by its selective action on the open or inactivated sodium channels of over-activated neurons in various brain regions, rather than a selective effect limited to the spinal cord.
Anticonvulsant Activity in Electrically and Chemically Induced Seizure Models
Neuropharmacological investigations in rodent models have revealed that 3-Tolperisone possesses anticonvulsant properties. nih.gov In mice, it was shown to inhibit convulsions induced by maximum electric shock (MES), pentylenetetrazol, and nicotine. nih.gov However, it did not affect convulsions induced by strychnine (B123637) or picrotoxin. nih.gov
Further studies in rats specifically evaluated its anticonvulsant effect against both electrically and chemically induced seizures. researchgate.net The results are summarized below.
Table 3: Anticonvulsant Effects of 3-Tolperisone in Rat Seizure Models Data from Sonawane et al. (2014) and Ono et al. (1981). researchgate.netnih.gov
| Seizure Model | Effect of 3-Tolperisone |
| Maximal Electroshock (MES) | Significantly reduced the duration of seizures. researchgate.net |
| Pentylenetetrazol (PTZ) | Protected animals from tonic seizures. researchgate.net |
| Isoniazid | Significantly delayed the onset of tonic seizures. researchgate.net |
| Strychnine | No effect on convulsions. nih.gov |
| Picrotoxin | No effect on convulsions. nih.gov |
The data suggest that 3-Tolperisone may exert its anticonvulsant effects through non-specific mechanisms, given its efficacy in reducing seizure duration in the MES model and delaying seizure latency in models induced by pentylenetetrazol and isoniazid. researchgate.net
Influence on Decerebrated Rigidity and Spontaneous Motor Behavior
3-Tolperisone has been shown to effectively reduce experimentally induced muscle rigidity in animal models. nih.gov In cats, intravenous administration reduced decerebrated rigidity. nih.gov Studies in decerebrated rats and mice further demonstrated that 3-Tolperisone and its analogs dose-dependently decrease muscle tone in both α-rigidity and γ-rigidity preparations. openmedicinalchemistryjournal.comnih.gov Uniquely among the compounds tested in one study, 3-Tolperisone also decreased the frequency of muscle spindle discharges. openmedicinalchemistryjournal.comnih.gov
In addition to its effects on rigidity, 3-Tolperisone also influences general motor activity. In mice, it inhibited spontaneous movement and methamphetamine-induced hyperactivity, with an ED50 of approximately 50 mg/kg (s.c.). nih.gov
Analgesic Properties in Neuropathic Pain Models
Preclinical research supports an analgesic role for 3-Tolperisone, particularly in the context of neuropathic pain. nih.gov Its mechanism is linked to the blockade of sodium channels, which is a beneficial therapeutic target for neuropathic pain. openmedicinalchemistryjournal.comsemanticscholar.org
In the Spared Nerve Injury (SNI) model of neuropathic pain in rats, 3-Tolperisone demonstrated effectiveness against thermal hyperalgesia and cold-allodynia, with efficacy comparable to the established sodium channel blocker phenytoin. openmedicinalchemistryjournal.comsemanticscholar.org A more recent study using a partial sciatic nerve ligation (pSNL) model in rats further elucidated its antinociceptive properties. nih.govmdpi.com While acute or short-term (1 week) administration of 3-Tolperisone alone failed to produce a significant antiallodynic effect, chronic treatment over two weeks yielded significant results. mdpi.com
Table 4: Effect of Chronic 3-Tolperisone Administration on Tactile Allodynia in a Rat Neuropathic Pain Model (pSNL) Data from Abd-Elsayed et al. (2023). mdpi.com
| Treatment Group (Oral) | Observation Period | Outcome on Paw Withdrawal Threshold |
| 3-Tolperisone (100 mg/kg) | After 2 weeks | Significant antiallodynic effect at 60 min post-administration |
| 3-Tolperisone (25 mg/kg) | After 2 weeks | No significant effect |
| Pregabalin (B1679071) (25 mg/kg) | After 2 weeks | No significant effect |
| Combination (25 mg/kg 3-Tolperisone + 25 mg/kg Pregabalin) | Acute (single dose) | Remarkable alleviation of allodynia |
Furthermore, acute administration of 3-Tolperisone was shown to restore the elevated levels of glutamate in the cerebrospinal fluid (CSF) of neuropathic rats to normal levels, an effect comparable to that of pregabalin. nih.govmdpi.com This suggests that 3-Tolperisone can inhibit the release of glutamate from neurons, primarily through the blockade of voltage-dependent sodium channels. nih.gov
Acute Antiallodynic Effects in Partial Sciatic Nerve Ligation Models
Tolperisone has demonstrated notable acute antiallodynic effects in preclinical models of neuropathic pain, specifically the partial sciatic nerve ligation (pSNL) model in rats. This model mimics chronic nerve injury and the resulting sensory abnormalities. Studies have shown that acute oral administration of tolperisone can effectively restore the paw pressure threshold, which is typically lowered in neuropathic states, indicating a reduction in mechanical allodynia. nih.govmdpi.com This effect was observed at various time points post-administration, highlighting a sustained action. mdpi.com
In a rat pSNL model, a single dose of tolperisone was found to significantly alleviate tactile allodynia. nih.gov Interestingly, while some studies report an acute effect, others suggest that chronic treatment with tolperisone is required to alleviate allodynia, with no significant effect observed after a single dose. dntb.gov.uaresearchgate.net The antiallodynic effect of tolperisone in these models is often compared to that of established neuropathic pain medications like pregabalin. nih.gov Research indicates that tolperisone's efficacy is comparable to that of pregabalin in restoring the decreased paw pressure threshold. nih.gov Furthermore, tolperisone has been shown to be effective in reducing both hyperalgesia and allodynia in the Spared Nerve Injury (SNI) model, another model of neuropathic pain. jpsbr.org The mechanism behind this effect is believed to be the blockade of voltage-gated sodium channels. jpsbr.org
Efficacy in Diabetic Polyneuropathy Models
The efficacy of tolperisone has also been evaluated in animal models of diabetic polyneuropathy, a common complication of diabetes characterized by nerve damage and pain. In a streptozotocin-induced diabetic rat model, acute oral administration of tolperisone demonstrated a significant antiallodynic effect. researchgate.net This suggests that tolperisone may be beneficial in managing the painful symptoms associated with diabetic neuropathy. The antiallodynic effect was observed in tactile allodynia tests, where tolperisone increased the paw withdrawal threshold in diabetic animals. researchgate.net
Mechanisms of Nociceptive Modulation (Thermal vs. Mechanical)
Tolperisone's modulation of nociceptive signals appears to be modality-specific, with a preferential effect on thermal nociception over mechanical nociception. nih.govopenmedicinalchemistryjournal.comnih.gov In studies using the plantar and tail pressure tests in mice, tolperisone, along with other sodium channel blockers like lidocaine and eperisone, demonstrated a dose-dependent elevation of the threshold for thermal pain. nih.govopenmedicinalchemistryjournal.com In contrast, their effect on mechanical pain thresholds was less pronounced. nih.govopenmedicinalchemistryjournal.com This is in contrast to morphine, which affects both thermal and mechanical nociception to a similar degree. nih.govopenmedicinalchemistryjournal.com
This preferential action on thermal nociception is correlated with the sodium channel blocking properties of these compounds. nih.govopenmedicinalchemistryjournal.com Specifically, tolperisone has been shown to impair the propagation of action potentials in both myelinated A-fibers and unmyelinated C-fibers, which are involved in transmitting nociceptive information. nih.govopenmedicinalchemistryjournal.com The effectiveness of tolperisone on thermal hyperalgesia and cold-allodynia in the Spared Nerve Injury Model further supports the concept that its blockade of sodium channels is a key mechanism in its analgesic effects in neuropathic pain. jpsbr.orgopenmedicinalchemistryjournal.com
Comparative Preclinical Pharmacology of Tolperisone
Comparison with Other Centrally Acting Muscle Relaxants (e.g., Eperisone, Silperisone (B129589), Baclofen, Benzodiazepines)
Tolperisone's pharmacological profile has been extensively compared to other centrally acting muscle relaxants, revealing both similarities and key differences.
Eperisone and Silperisone: Tolperisone and its analogue eperisone exhibit nearly identical effects on monosynaptic, disynaptic, and polysynaptic reflex potentials in decerebrated, laminectomized rats. openmedicinalchemistryjournal.comsemanticscholar.org However, the peak effects of tolperisone are generally greater. openmedicinalchemistryjournal.comsemanticscholar.org Both compounds, along with silperisone, significantly attenuate these reflex potentials. nih.gov In terms of their effect on action potential propagation in the sciatic nerve, tolperisone, eperisone, and lidocaine were found to impair low-frequency action potentials. nih.govopenmedicinalchemistryjournal.com Silperisone, an organosilicon compound similar to tolperisone, has a longer duration of action and higher bioavailability compared to tolperisone and eperisone when administered orally in mice or intraduodenally in cats. researchgate.net A study comparing 11 muscle relaxants found that silperisone had the most favorable safety profile. nih.gov
Baclofen and Benzodiazepines: Tolperisone's mechanism of action is distinct from that of baclofen and benzodiazepines like diazepam. openmedicinalchemistryjournal.comsemanticscholar.org In spinal cats, tolperisone dose-dependently inhibits both monosynaptic and polysynaptic ventral root reflexes. semanticscholar.org In contrast, baclofen and benzodiazepines tend to abolish the monosynaptic reflex while only partially inhibiting the polysynaptic reflex. openmedicinalchemistryjournal.comsemanticscholar.org Furthermore, in anesthetized rats, tolperisone's inhibitory effect on the group II flexor reflex was found to be qualitatively and quantitatively similar to that of baclofen. openmedicinalchemistryjournal.comsemanticscholar.org Chemoreactome analysis suggests that tolperisone's muscle relaxant effect is primarily through cholinergic action, with minimal impact on GABAergic neurotransmission, which is the main target for baclofen and benzodiazepines. ima-press.netima-press.net
| Compound | Effect on Monosynaptic Reflex | Effect on Polysynaptic Reflex | Primary Mechanism |
|---|---|---|---|
| Tolperisone | Inhibits | Inhibits | Sodium/Calcium Channel Blocker |
| Eperisone | Inhibits | Inhibits | Sodium/Calcium Channel Blocker |
| Baclofen | Abolishes | Partially Inhibits | GABA-B Agonist |
| Benzodiazepines | Abolishes | Partially Inhibits | GABA-A Receptor Modulator |
Comparative Analysis with Local Anesthetics (e.g., Lidocaine, Procaine)
Tolperisone shares some mechanisms of action with local anesthetics like lidocaine, primarily through the blockade of voltage-gated sodium channels. nih.govnih.gov Molecular modeling studies suggest that despite chemical differences, tolperisone and lidocaine can bind to identical protein sites on these channels. nih.gov
However, there are also significant differences in their actions. Tolperisone demonstrates a preferential inhibition of certain sodium channel isoforms (Nav1.2, Nav1.3, Nav1.7, and Nav1.8) linked to pain, which distinguishes its effects from lidocaine. nih.gov A comparative study on various sodium channel isoforms revealed that tolperisone had a lower IC50 (indicating higher potency) for the neuronal isoforms Nav1.6, Nav1.7, and Nav1.8 compared to lidocaine. researchgate.net
Furthermore, their effects on the recovery from inactivation of sodium channels differ. Lidocaine significantly prolongs the time constant for recovery from inactivation, whereas tolperisone does not alter the fast recovery process. nih.gov In spinal reflex studies, lidocaine shows a weaker depressant effect on monosynaptic reflex potentials compared to polysynaptic ones, a profile different from that of tolperisone. openmedicinalchemistryjournal.comsemanticscholar.org While both tolperisone and lidocaine inhibit glutamate release, tolperisone's effect is more pronounced, and it also demonstrates an inhibitory effect on calcium channels, which is less evident with lidocaine. mdpi.comresearchgate.net
| Feature | Tolperisone | Lidocaine |
|---|---|---|
| Primary Mechanism | Sodium/Calcium Channel Blocker | Sodium Channel Blocker |
| Potency on Neuronal Na+ Channels (Nav1.6, Nav1.7, Nav1.8) | Higher | Lower |
| Effect on Fast Recovery from Na+ Channel Inactivation | No significant change | Prolongs |
| Effect on Spinal Monosynaptic Reflex | Strong inhibition | Weaker inhibition |
| Effect on Calcium Channels | Inhibitory | Minimal |
Combination Pharmacological Studies (e.g., Tolperisone with Pregabalin)
Preclinical studies have investigated the combination of tolperisone with other analgesics, such as pregabalin, for the treatment of neuropathic pain. nih.govdntb.gov.uaresearchgate.netnih.gov Tolperisone and pregabalin act on different targets; tolperisone primarily blocks voltage-gated sodium channels, while pregabalin targets voltage-gated calcium channels. nih.govdntb.gov.uanih.gov This dual blockade offers a potential for synergistic or additive analgesic effects.
In a rat model of partial sciatic nerve ligation, a single dose of a tolperisone/pregabalin combination was found to acutely and remarkably alleviate allodynia, whereas the individual compounds were not effective acutely. nih.govdntb.gov.uaresearchgate.net This combination also normalized the elevated levels of glutamate in the cerebrospinal fluid (CSF) of neuropathic rats. nih.govdntb.gov.uanih.gov This finding is significant as tolperisone has been shown to inhibit glutamate release from synaptosomes, a mechanism not shared by pregabalin under the same experimental conditions. nih.gov The combination therapy has been shown to be effective without causing adverse effects on motor function or gastrointestinal transit. nih.govdntb.gov.uaresearchgate.net
Computational and Structural Biology Studies of Tolperisone
Molecular Modeling for Receptor Site Identification and Ligand-Protein Interactions
Molecular modeling studies have been crucial in identifying the likely binding sites of tolperisone (B1682978) and characterizing the nature of its interactions with protein targets. These computational techniques build three-dimensional models of molecules and their target proteins to predict how they will interact.
One of the primary mechanisms of tolperisone is its action on voltage-gated sodium channels. A key molecular modeling study concluded that tolperisone likely acts at the local anesthetic receptor site on these channels. nih.gov This was determined by comparing the molecular structure and properties of tolperisone with known local anesthetics like lidocaine (B1675312). nih.govnih.gov Despite their chemical differences, conformational analysis and semiempirical calculations showed that specific conformations of tolperisone and lidocaine could achieve a good superimposition of structural features essential for protein binding. nih.gov These models revealed that both molecules could present the same position and orientation of potential hydrogen bonding sites and shared similar electrostatic potentials, suggesting they can attach to identical protein binding sites. nih.gov This hypothesis was validated by including other structurally related local anesthetics, mepivacaine (B158355) and bupivacaine, in the analysis. nih.gov
Beyond its primary neurological targets, the interaction of tolperisone with plasma proteins, which affects its distribution and bioavailability, has also been investigated. Molecular docking studies focusing on human serum albumin (HSA), the main carrier protein in the blood, have identified the specific binding location for tolperisone. nih.govacs.org These studies revealed that tolperisone binds within a cavity in subdomain IIA of HSA, also known as Sudlow site I. nih.govacs.orgacs.org The interaction is stabilized by specific hydrogen bonds with the amino acid residues Lysine 199 (K199) and Histidine 242 (H242). nih.govacs.org
| Target Protein | Predicted Binding Site | Key Interacting Residues | Computational Method | Reference |
| Voltage-Gated Sodium Channel | Local Anesthetic Receptor Site | - | Molecular Modeling, Conformational Analysis | nih.govnih.gov |
| Human Serum Albumin (HSA) | Subdomain IIA (Sudlow Site I) | K199, H242 | Molecular Docking | nih.govacs.orgacs.org |
Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Affinity
Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. These simulations provide a dynamic view of how a ligand like tolperisone interacts with its protein target, revealing information about conformational changes and the stability of the binding.
Studies on the interaction between tolperisone hydrochloride (TH) and human serum albumin (HSA) have utilized MD simulations alongside experimental techniques to explore binding dynamics. nih.govacs.orgacs.orgresearchgate.net The results from these studies indicate that the binding of tolperisone induces conformational changes in HSA. Specifically, far-UV circular dichroism spectroscopy showed that the α-helical content of the protein increased upon binding with tolperisone. nih.govacs.orgresearchgate.net This suggests that the protein structure adapts to accommodate the ligand.
The binding affinity and thermodynamics of this interaction have also been characterized. Isothermal titration calorimetry (ITC) experiments, which measure the heat changes during binding, revealed that the interaction is spontaneous, driven by both hydrophobic interactions and hydrogen bonding. nih.govacs.orgacs.org The binding constants (Kb) were determined to be in the range of 104 M-1, which indicates a moderately strong affinity of tolperisone for HSA. nih.govacs.orgresearchgate.net Furthermore, differential scanning calorimetry (DSC) showed that the thermal stability of HSA was significantly increased in the presence of tolperisone, confirming a stable complex formation. nih.govacs.orgresearchgate.net More recent research has also employed MD simulations to investigate the potential role of tolperisone in Parkinson's disease by modeling its interactions with targets like matrix metalloproteinase-9 (MMP-9). researchgate.net
| Parameter | Finding | Technique(s) | Reference |
| Protein Conformation | Increase in α-helix content of HSA upon binding | Far-UV Circular Dichroism | nih.govacs.orgresearchgate.net |
| Binding Affinity (Kb) | ~104 M-1 for HSA | Fluorescence Quenching | nih.govacs.orgresearchgate.net |
| Thermodynamics (ΔG°) | Negative value, indicating spontaneous binding to HSA | Isothermal Titration Calorimetry (ITC) | nih.govacs.org |
| Driving Forces | Hydrophobic interactions and hydrogen bonding with HSA | Isothermal Titration Calorimetry (ITC) | nih.govacs.orgacs.org |
| Protein Stability | Increased thermostability of HSA | Differential Scanning Calorimetry (DSC) | nih.govacs.orgresearchgate.net |
In Silico Approaches for Predicting Pharmacological Profiles and Target Engagement
In silico methods, which encompass a wide range of computational models, are increasingly used to predict the pharmacological profiles of drugs and to understand their target engagement. mdpi.com For tolperisone, these approaches have helped to consolidate the understanding of its mechanism of action. Tolperisone is classified as a centrally acting muscle relaxant. nih.govwikipedia.org Its primary pharmacological effect is attributed to the blockade of voltage-gated sodium channels and, to a lesser extent, N-type voltage-gated calcium channels. openmedicinalchemistryjournal.comeuropa.eu
This dual-channel blockade leads to a membrane-stabilizing effect, reducing the excitability of neurons. europa.eugoogle.com By inhibiting sodium influx, tolperisone decreases the amplitude and frequency of action potentials. europa.eu The inhibition of calcium channels is thought to reduce the release of neurotransmitters from nerve terminals. europa.eu Computationally-informed studies have shown that these actions effectively suppress spinal reflex pathways, which is the basis for its muscle relaxant properties. openmedicinalchemistryjournal.com Furthermore, analyses suggest its effects are most pronounced in brain regions involved in pain sensation, such as the prefrontal cortex, insula, and thalamus, which aligns with its clinical use for painful muscle spasms. openmedicinalchemistryjournal.com
Computational Analysis of Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)
The global effort to identify existing drugs that could be repurposed for new diseases has led to large-scale computational and experimental screening campaigns. In the context of the COVID-19 pandemic, tolperisone was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme that is essential for viral replication. caltech.edunbn-resolving.de
An extensive X-ray crystallography screen of thousands of approved drugs identified tolperisone as a compound that binds to the Mpro active site. caltech.edubiorxiv.org Subsequent cell-based assays confirmed its antiviral activity, demonstrating an EC₅₀ (half-maximal effective concentration) of 19.17 µM with no observable cytotoxicity at concentrations up to 100 µM. caltech.edu
Computational and structural analysis suggests a unique binding mechanism. It appears that a breakdown product of tolperisone binds covalently to the catalytic cysteine residue (Cys145) in the active site of the protease, forming a thioether bond. caltech.edunbn-resolving.debiorxiv.org This covalent modification inactivates the enzyme, thereby inhibiting viral replication. These findings highlight the power of computational screening to identify unexpected activities for established drugs.
| Parameter | Finding | Method | Reference |
| Target | SARS-CoV-2 Main Protease (Mpro/3CLpro) | X-ray Screening | caltech.edubiorxiv.org |
| Binding Mode | Covalent binding to active site Cys145 (by a breakdown product) | X-ray Crystallography | caltech.edubiorxiv.org |
| Antiviral Activity (EC₅₀) | 19.17 µM | Cell-based Viral Reduction Assay | caltech.edu |
| Cytotoxicity (CC₅₀) | > 100 µM | Cell-based Assay | caltech.edu |
Structure-Activity Relationship (SAR) Studies for Tolperisone Analogues
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. By synthesizing and testing analogues, researchers can identify the key chemical moieties responsible for a drug's effects. Several analogues of tolperisone have been developed and studied to improve its pharmacological properties. openmedicinalchemistryjournal.comrsc.org
Key analogues include eperisone (B1215868), lanperisone (B1674479), inaperisone, and silperisone (B129589). openmedicinalchemistryjournal.com Comparative studies have shown that tolperisone and eperisone exhibit nearly identical effects on spinal reflexes. openmedicinalchemistryjournal.com In contrast, lanperisone was found to have a longer duration of action, suggesting differences in metabolism. nih.gov Silperisone, an organosilicon analogue, was specifically developed to enhance properties like duration of action and oral bioavailability while potentially reducing side effects. rsc.org
Furthermore, since tolperisone has a chiral center, its enantiomers (R and S forms) have been separated. google.com Early pharmacological evaluations reported that the dextrorotatory S(+) enantiomer was less effective than the racemic mixture, indicating that stereochemistry plays a role in its biological activity. openmedicinalchemistryjournal.com These SAR studies are fundamental for the rational design of next-generation muscle relaxants with improved therapeutic profiles.
| Analogue/Isomer | Key Finding from SAR Studies | Reference |
| Eperisone | Had practically identical effects on spinal reflexes compared to tolperisone. | openmedicinalchemistryjournal.com |
| Lanperisone | Exhibited a longer duration of action than tolperisone. | nih.gov |
| Silperisone | An organosilicon analogue developed for increased duration and bioavailability. | rsc.org |
| S(+) enantiomer | Reported to be less effective than the racemic mixture. | openmedicinalchemistryjournal.com |
Analytical Methodologies for Tolperisone Quantification and Characterization
Chromatographic Techniques for Quantitative Analysis in Biological Matrices and Research Samples
Chromatographic methods are fundamental for separating and quantifying tolperisone (B1682978) in complex mixtures such as biological fluids and pharmaceutical formulations. amazonaws.com These techniques provide high resolution and sensitivity, making them indispensable for research and routine analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies (RP-HPLC, HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of tolperisone. amazonaws.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, often coupled with ultraviolet (UV) detection. ijpbs.comindiandrugsonline.org These methods are valued for their speed, precision, and accuracy. derpharmachemica.com
Several RP-HPLC methods have been developed and validated for the estimation of tolperisone in bulk drug and pharmaceutical dosage forms. ijpbs.comderpharmachemica.comscispace.comresearchgate.net A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. ijpbs.comparuluniversity.ac.injpionline.org Detection is commonly performed at a wavelength where tolperisone exhibits maximum absorbance, such as 260 nm, 261 nm, or 271 nm. ijpbs.comsphinxsai.comrjptonline.org
The linearity of these methods is established over a specific concentration range, ensuring that the response of the detector is proportional to the concentration of tolperisone. ijpbs.comparuluniversity.ac.in For instance, one method demonstrated linearity in the range of 2-10 µg/mL for tolperisone. ijpbs.com Another study reported a linear range of 75-225 µg/mL. jpionline.org The retention time, the time it takes for tolperisone to pass through the column, is a key parameter for identification, with reported values around 2.9 minutes in some methods. ijpbs.comparuluniversity.ac.in
The table below summarizes key parameters from various developed RP-HPLC methods for tolperisone analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) ijpbs.com | Inertsil ODS C-18 (250 x 4.6mm, 5µm) derpharmachemica.com | Eclipse plus C18 (150 mm × 4.6 mm, 5µm) jpionline.org |
| Mobile Phase | Acetonitrile: Water (90:10), pH 3.5 with Orthophosphoric acid ijpbs.com | Methanol: Acetonitrile (90:10 v/v) derpharmachemica.com | 0.035M triethylamine (B128534) (pH 3.0): Acetonitrile (70:30 v/v) jpionline.org |
| Flow Rate | 1.0 ml/min ijpbs.com | 1.0 ml/min derpharmachemica.com | 1.0 ml/min jpionline.org |
| Detection Wavelength | 271 nm ijpbs.com | 232 nm derpharmachemica.com | 290 nm jpionline.org |
| Retention Time | 2.93 min ijpbs.com | Not Specified | Not Specified |
| Linearity Range | 2-10 µg/mL ijpbs.com | Not Specified | 75-225 µg/mL jpionline.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
For highly sensitive and selective quantification of tolperisone, particularly in biological matrices like human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits. researchgate.netnih.gov
LC-MS/MS methods have been developed for the simultaneous determination of tolperisone and other drugs, demonstrating the robustness of this technique for complex sample analysis. nih.gov These methods typically involve a simple sample preparation step, such as liquid-liquid extraction, followed by analysis on a C8 or C18 column. researchgate.netnih.gov The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.gov The method can achieve a lower limit of quantification (LLOQ) in the range of 0.5 ng/mL in human plasma. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be used for the analysis of tolperisone. google.com Tolperisone-d10 (B12404076), a deuterated analog, is often used as an internal standard in GC-MS or LC-MS methods for accurate quantification. caymanchem.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of tolperisone. sciepub.comresearchgate.netjocpr.com This planar chromatographic technique is suitable for the analysis of tolperisone in bulk drug and pharmaceutical formulations. amazonaws.comsciepub.com
In HPTLC, a sample is applied as a narrow band onto a plate coated with a stationary phase, such as silica (B1680970) gel 60 F254. sciepub.comaustinpublishinggroup.com The plate is then developed in a chamber containing a suitable mobile phase. A common mobile phase for tolperisone analysis consists of a mixture of solvents like methanol and ethyl acetate (B1210297). sciepub.com After development, the separated bands are quantified using a densitometer at a specific wavelength, typically the λmax of tolperisone (e.g., 261 nm). sciepub.com
HPTLC methods for tolperisone have been validated for linearity, accuracy, and precision. sciepub.comwisdomlib.org Linearity has been demonstrated over concentration ranges such as 50-800 ng/spot. sciepub.com The method is also capable of separating tolperisone from its degradation products, making it useful for stability studies. sciepub.com
The table below outlines the parameters of a developed HPTLC method for tolperisone.
| Parameter | HPTLC Method |
| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60F-254 sciepub.com |
| Mobile Phase | Methanol: Ethyl acetate (3:7, v/v) sciepub.com |
| Detection Wavelength | 261 nm sciepub.com |
| Rf Value | 0.50 ± 0.008 sciepub.com |
| Linearity Range | 50 - 800 ng/spot sciepub.com |
| Limit of Detection (LOD) | 7.57 ng/spot sciepub.com |
| Limit of Quantification (LOQ) | 10 ng/spot sciepub.com |
Spectrophotometric Approaches for Quantitative and Qualitative Analysis (e.g., UV Spectrophotometry, Q-Analysis)
Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative and qualitative analysis of tolperisone due to their simplicity, speed, and cost-effectiveness. sphinxsai.comjchps.comjadd.in These methods are based on the principle that tolperisone absorbs ultraviolet radiation at a specific wavelength.
A simple and rapid UV spectrophotometric method involves measuring the absorbance of a tolperisone solution at its wavelength of maximum absorbance (λmax), which is typically around 260 nm in a solvent like purified water or methanol. sphinxsai.comjchps.com The concentration of tolperisone is then determined using a calibration curve, which plots absorbance versus concentration. sphinxsai.com These methods have been shown to be linear over concentration ranges such as 3–18 µg/ml. sphinxsai.com
Derivative spectrophotometry, specifically the first-derivative technique, can be employed to enhance the specificity of the analysis by eliminating interference from formulation excipients. jchps.com This method involves converting the zero-order spectrum to a first-derivative spectrum and measuring the signal at a specific wavelength. jchps.com
For the simultaneous estimation of tolperisone in combination with other drugs, methods like the simultaneous equation method and Q-analysis (absorbance ratio method) have been developed. rjptonline.orgijsr.net The simultaneous equation method involves measuring the absorbance at the λmax of each drug, while the Q-analysis method utilizes the absorbance at the isoabsorptive point and the λmax of one of the drugs. rjptonline.org
The table below presents key data from a UV spectrophotometric method for tolperisone.
| Parameter | UV Spectrophotometric Method |
| Solvent | Purified Water sphinxsai.com |
| Detection Wavelength (λmax) | 260 nm sphinxsai.com |
| Linearity Range | 3 – 18 µg/ml sphinxsai.com |
| Molar Absorptivity | 1.33 X 10^4 L/mol/cm sphinxsai.com |
| Limit of Detection (LOD) | 0.032 µg/ml sphinxsai.com |
| Limit of Quantification (LOQ) | 0.096 µg/ml sphinxsai.com |
Advanced Spectroscopic Techniques for Structural Elucidation of Research Compounds
The definitive identification and structural elucidation of tolperisone and its related impurities or metabolites rely on advanced spectroscopic techniques. japsonline.comslideshare.net These methods provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for determining the precise arrangement of atoms within the tolperisone molecule. d-nb.info Two-dimensional NMR techniques like COSY and HMQC can further establish the connectivity between protons and carbons. d-nb.info
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of tolperisone, which aids in its identification and structural confirmation. google.com Techniques like LC-MS and GC-MS are invaluable for analyzing complex mixtures and identifying unknown compounds. google.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the tolperisone molecule by measuring the absorption of infrared radiation. google.com
The binding interaction of tolperisone with proteins like human serum albumin (HSA) has been investigated using techniques such as fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC). acs.orgnih.gov These studies provide insights into the conformational changes and thermodynamic parameters of the binding process. acs.orgnih.gov
Method Validation for Research Applications (e.g., ICH Guidelines)
For any analytical method to be considered reliable and suitable for its intended purpose in a research setting, it must undergo a rigorous validation process. ijpbs.comjpionline.orgjchps.com The International Council for Harmonisation (ICH) provides a set of guidelines (specifically Q2(R1)) that are widely followed for the validation of analytical procedures. ijpbs.comjpionline.org
The key validation parameters that are assessed include:
Specificity: The ability of the method to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components. derpharmachemica.comjchps.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijpbs.comjpionline.org
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com
Accuracy: The closeness of the test results obtained by the method to the true value. ijpbs.comjpionline.org It is often determined by recovery studies. jchps.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). scispace.comjpionline.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.comscispace.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.comscispace.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpbs.comderpharmachemica.com
Numerous studies have reported the successful validation of various analytical methods for tolperisone according to ICH guidelines, ensuring their suitability for research and quality control applications. ijpbs.comderpharmachemica.comscispace.comjpionline.orgresearchgate.netjchps.com
Application of Isotopic Standards for Accurate Quantification in Research Studies
In the realm of bioanalytical research, particularly in pharmacokinetic and metabolic studies, the precise and accurate quantification of drug compounds in complex biological matrices is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving this accuracy. This approach effectively mitigates variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.
For the quantification of tolperisone, the deuterium-labeled analog, Tolperisone-d10, is utilized as an internal standard. nih.gov By incorporating ten deuterium (B1214612) atoms, this stable isotope-labeled compound is chemically almost identical to tolperisone but possesses a distinct mass, allowing it to be differentiated by the mass spectrometer. This near-identical chemical behavior ensures that the internal standard experiences similar extraction recovery and ionization efficiency as the analyte, thereby providing a reliable basis for accurate quantification. nih.gov
Detailed Research Findings
A notable example is the development and validation of a sensitive LC-MS/MS method for the determination of tolperisone in human plasma for application in clinical pharmacokinetic studies. One such study utilized dibucaine (B1670429) as the internal standard and provides a comprehensive overview of the analytical parameters and validation results, which serve as a strong benchmark for the application of isotopic standards. nih.gov
In this representative study, the method involved liquid-liquid extraction of tolperisone and the internal standard from human plasma, followed by chromatographic separation on a C18 reversed-phase column. nih.gov The quantification was performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode. nih.gov The method was successfully validated and applied to a pharmacokinetic study in humans. nih.gov
The validation of the method demonstrated excellent linearity over a specific concentration range, with a high correlation coefficient. The lower limit of quantification (LLOQ) was established at a level suitable for pharmacokinetic studies. The intra- and inter-day precision and accuracy were found to be within the acceptable limits set by regulatory guidelines. nih.gov
Below are data tables summarizing the typical parameters and validation results from a representative LC-MS/MS method for tolperisone quantification in human plasma, illustrating the rigorous standards met in such bioanalytical assays.
Table 1: Chromatographic and Mass Spectrometric Conditions for Tolperisone Quantification
| Parameter | Details |
| Analytical Column | Luna C(18) (2.0 mm × 50 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium formate (B1220265) buffer (pH 3.5) - Methanol (12:88, v/v) |
| Flow Rate | 250 µL/min |
| Internal Standard | Dibucaine |
| Retention Time | 0.6 min (for both Tolperisone and Dibucaine) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Data from a representative LC-MS/MS method for tolperisone quantification. nih.gov
Table 2: Validation Summary for Tolperisone Quantification in Human Plasma
| Validation Parameter | Result |
| Linearity Range | 0.5 - 300 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Accuracy | Within acceptable limits |
| Inter-day Accuracy | Within acceptable limits |
| Intra-day Precision | Within acceptable limits |
| Inter-day Precision | Within acceptable limits |
Data from a representative LC-MS/MS method for tolperisone quantification. nih.gov
The application of a deuterated internal standard like Tolperisone-d10 in such a validated method would further enhance the robustness and reliability of the results by more effectively compensating for any potential matrix effects and variability during sample processing.
Emerging Research Frontiers and Novel Applications of Tolperisone
Investigation of Tolperisone (B1682978) in Neurodegenerative Disease Models
Recent research has extended the study of tolperisone beyond its classic role as a muscle relaxant into the complex field of neurodegenerative diseases. Spasticity is a common symptom in several neurodegenerative conditions, including multiple sclerosis and certain myelopathies. chemondis.combioscience.co.ukeuropa.eu The established mechanisms of tolperisone, such as its ability to stabilize neuronal membranes and inhibit spinal reflexes, provide a rationale for its investigation in these disorders. europa.eu
A significant new avenue of research is the exploration of tolperisone's potential neuroprotective effects in Parkinson's disease (PD) models. PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to severe motor dysfunction. frontiersin.orgmdpi.com Pathological processes implicated in PD include the mitogen-activated protein kinase (MAPK) signaling pathway and the activity of matrix metalloproteinase 9 (MMP-9), which are involved in neuroinflammation and neuronal cell death. mdpi.comresearchgate.net
A 2024 study investigated tolperisone hydrochloride in a rotenone-induced mouse model of Parkinson's disease. researchgate.net Rotenone exposure led to a significant loss of neurons in the substantia nigra and primary motor cortex, resulting in impaired motor function. researchgate.net Administration of tolperisone was found to restore the neuron count and alleviate most of the motor deficits. researchgate.net
The proposed neuroprotective mechanisms from this research include:
Downregulation of MAPK Signaling: Tolperisone was observed to reduce the protein expression of phospho-p38MAPK and phospho-ERK1/2. researchgate.net This inhibition of the MAPK/ERK signaling cascade is a key finding, as this pathway is linked to the generation of reactive oxygen species and neuroinflammation in PD. mdpi.comresearchgate.net
Inhibition of MMP-9: The treatment led to reduced concentrations of MMP-9. researchgate.net MMP-9 is an enzyme involved in pathological processes in neurodegenerative diseases. researchgate.net
Ion Channel Blockade: Computational analysis suggested that tolperisone has potential inhibitory properties against N-type and L-type calcium channels, in addition to its known effect on sodium channels. researchgate.net
These findings suggest that tolperisone may offer neuroprotective benefits by inhibiting MMP-9 and downregulating the MAPK signaling pathway, presenting a potential therapeutic strategy for managing PD-associated motor dysfunction. researchgate.net
Table 1: Tolperisone Effects in a Parkinson's Disease Mouse Model
| Parameter | Finding in Rotenone-Induced PD Model | Effect of Tolperisone Treatment | Proposed Mechanism | Citation |
| Neuron Count | Significant reduction in substantia nigra & primary motor cortex | Restored neuron count (from 89.0 ± 4.78 to 117.0 ± 4.46/mm²) | Neuroprotection | researchgate.net |
| Motor Function | Impaired motor function | Alleviated most motor dysfunction | Symptomatic relief and neuroprotection | researchgate.net |
| MAPK Signaling | Increased expression of p-p38MAPK & p-ERK1/2 | Reduced protein expression of p-p38MAPK & p-ERK1/2 | Downregulation of pro-inflammatory signaling | researchgate.net |
| MMP-9 | Elevated concentrations | Reduced MMP-9 concentrations (from 2.76 ± 0.10 to 1.94 ± 0.10 ng/mL) | Inhibition of a key enzyme in neurodegeneration | researchgate.net |
Exploration of Tolperisone's Antiviral Mechanisms and Efficacy
In the search for new therapeutic agents, drug repurposing has become an attractive strategy, leading to the investigation of established drugs for novel applications. Tolperisone has been identified in this context as a compound with potential antiviral activity. chemondis.combioscience.co.ukmedchemexpress.com Research has pointed towards its efficacy against the SARS-CoV-2 virus, the pathogen responsible for COVID-19. biorxiv.orgnih.gov
The primary mechanism for this antiviral action appears to be the inhibition of the virus's main protease (Mpro), also known as the 3C-like protease (3CLpro). nih.gov This enzyme is crucial for viral replication, as it cleaves viral polyproteins to produce functional non-structural proteins necessary for the virus's life cycle. nih.gov
In one study, a large-scale X-ray crystallographic screening of a drug library identified 37 compounds that bind to the SARS-CoV-2 Mpro. nih.gov From this group, seven compounds, including tolperisone, were found to exhibit significant antiviral activity at non-toxic concentrations in cell-based assays. nih.gov Tolperisone was shown to bind covalently to the active site of the Mpro enzyme. biorxiv.org This binding action inhibits the protease's function, thereby blocking viral replication. biorxiv.orgnih.gov These findings highlight tolperisone as a potential candidate for further development in antiviral therapies. biorxiv.org
Repurposing Tolperisone for Neuropathic Pain Conditions
There is a growing body of research focused on repurposing tolperisone for the treatment of neuropathic pain, a condition often poorly managed by existing therapies. nih.gov Unlike its traditional use for muscle spasticity, this application leverages tolperisone's distinct pharmacological properties, particularly its action on ion channels. nih.govmdpi.com
Studies in animal models have demonstrated tolperisone's potential. In the Spared Nerve Injury Model (SNIM) in rats, tolperisone showed effectiveness against thermal hyperalgesia and cold-allodynia that was comparable to phenytoin, a standard sodium channel blocker. openmedicinalchemistryjournal.com This suggests that tolperisone's sodium channel blocking capabilities may be beneficial for treating neuropathic pain. openmedicinalchemistryjournal.com
Further research in rat models of partial sciatic nerve ligation (pSNL) has shown that acute oral administration of tolperisone can restore the paw pressure threshold, indicating an anti-allodynic effect. nih.gov This effect was comparable to that of pregabalin (B1679071), a first-line medication for neuropathy. nih.gov Mechanistically, this effect is linked to the blockade of voltage-dependent sodium channels and, at higher concentrations, calcium channels. nih.gov A key finding is that tolperisone treatment normalizes the elevated levels of glutamate (B1630785) in the cerebrospinal fluid (CSF) of neuropathic rats, suggesting it can ameliorate the facilitated spinal glutamatergic neurotransmission that contributes to central sensitization and pain. nih.govmdpi.com
However, the antiallodynic effect can depend on the duration of treatment. One study found that while acute treatment with tolperisone failed to alleviate tactile allodynia, chronic treatment over two weeks did produce a significant effect. mdpi.com
Table 2: Research Findings on Tolperisone in Neuropathic Pain Models
| Pain Model | Key Findings | Proposed Mechanism of Action | Citation |
| Spared Nerve Injury (SNI) in rats | Effective against thermal hyperalgesia and cold-allodynia; similar efficacy to phenytoin. | Blockade of voltage-gated sodium channels. | openmedicinalchemistryjournal.com |
| Partial Sciatic Nerve Ligation (pSNL) in rats | Acute oral administration restored decreased paw pressure thresholds (anti-allodynic effect). | Primarily blockade of voltage-dependent sodium channels; inhibition of calcium channels at higher concentrations. | nih.gov |
| Partial Sciatic Nerve Ligation (pSNL) in rats | Normalized elevated cerebrospinal fluid (CSF) glutamate levels. | Reduction of glutamatergic neurotransmission. | nih.govmdpi.com |
| Partial Sciatic Nerve Ligation (pSNL) in rats | Chronic (2-week) treatment, but not acute, significantly alleviated tactile allodynia. | Suggests requirement for longer-term modulation of neural pathways. | mdpi.com |
Tolperisone in Combination Therapies for Enhanced Efficacy
To improve therapeutic outcomes, particularly in complex conditions like pain, researchers are exploring combination therapies. Tolperisone has been studied in conjunction with other drugs, showing potential for synergistic effects and enhanced efficacy.
One promising combination is tolperisone with pregabalin for neuropathic pain. mdpi.com While chronic treatment with either drug alone was needed to alleviate tactile allodynia in a rat model, a single dose of the tolperisone/pregabalin combination was found to be acutely effective. mdpi.com This enhanced effect is thought to result from the dual blockade of different ion channels: tolperisone targets voltage-gated sodium channels, while pregabalin targets voltage-gated calcium channels. mdpi.com This combination also successfully normalized the elevated CSF glutamate levels associated with neuropathy. mdpi.com
Tolperisone has also been effectively combined with non-steroidal anti-inflammatory drugs (NSAIDs). An open-label study on acute low back pain found that combining tolperisone with aceclofenac (B1665411) resulted in a more significant reduction in pain scores compared to aceclofenac alone. jaypeedigital.com The enhanced effect may be due to tolperisone's muscle relaxant properties increasing blood flow, which prevents the release of pain-producing compounds from ischemic muscle, in addition to its local anesthetic action. jaypeedigital.com Other research supports the combination of tolperisone and diclofenac (B195802) for musculoskeletal pain, where diclofenac provides anti-inflammatory action and tolperisone relieves associated muscle spasms. 1mg.comontosight.ai
Table 3: Tolperisone in Combination Therapy Research
| Combination | Condition Studied | Key Finding | Proposed Synergy Mechanism | Citation |
| Tolperisone + Pregabalin | Neuropathic Pain (rat model) | Acute antiallodynic effect with the combination, whereas monotherapy required chronic treatment. | Dual blockade of voltage-gated sodium channels (Tolperisone) and calcium channels (Pregabalin). | mdpi.com |
| Tolperisone + Aceclofenac | Acute Low Back Pain | Significantly greater pain reduction than aceclofenac alone. | Additive effect from muscle relaxation-induced blood flow increase and local anesthetic action. | jaypeedigital.com |
| Tolperisone + Diclofenac | Musculoskeletal Pain | Effective for conditions where both pain relief and muscle relaxation are needed. | Combination of NSAID anti-inflammatory action with central muscle relaxation. | 1mg.comontosight.ai |
Research into the Pharmacological Effects of Tolperisone Metabolites
Tolperisone undergoes extensive metabolism in the liver and kidneys. maxxpharm.commaxxpharm.com It is biotransformed into numerous metabolites, with some studies identifying as many as 11. mims.com The primary metabolic pathway is methyl-hydroxylation, mediated largely by the cytochrome P450 system, leading to the formation of compounds such as hydroxymethyl-tolperisone. researchgate.netcapes.gov.br Despite the extensive biotransformation, research into the specific pharmacological activity of these metabolites is notably limited.
Multiple sources state that the pharmacological activity of tolperisone's metabolites is unknown or that they are considered inactive. maxxpharm.commaxxpharm.comresearchgate.netresearchgate.netnih.govpharmgkb.org While the synthesis of several key metabolites—including 1-(4′-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one (M2) and others (M1, M3, M4, M5)—has been described, a 2008 review highlighted that functional data on their pharmacological effects were still lacking. researchgate.netnih.gov This indicates a significant gap in the understanding of tolperisone's complete pharmacodynamic profile and suggests that the parent compound is primarily responsible for the therapeutic effects observed.
Genetic Polymorphism and its Influence on Tolperisone Metabolism in Research Models
The metabolism of tolperisone exhibits significant interindividual variability, which has been strongly linked to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system. researchgate.netresearchgate.net Research has identified CYP2D6 as the primary enzyme responsible for tolperisone metabolism, with CYP2C19, CYP1A2, and CYP2B6 also playing a lesser role. capes.gov.brresearchgate.netnih.govfirstwordpharma.com
CYP2D6 is a highly polymorphic enzyme, and variations in its gene can lead to different metabolic phenotypes. researchgate.netnih.gov Studies in healthy Korean volunteers, a population where the CYP2D610 allele is common, have demonstrated the profound impact of this polymorphism. researchgate.netnih.gov Compared to individuals with the wild-type genotype (wt/wt), those with one (wt/10) or two (10/*10) copies of the variant allele show significantly altered pharmacokinetics. researchgate.netnih.gov
Specifically, individuals with the CYP2D610/10 genotype had a 5.18-fold higher area under the curve (AUC), while the CYP2D6wt/10 group had a 2.25-fold higher AUC compared to the CYP2D6wt/wt group. researchgate.net This indicates substantially higher drug exposure in individuals with reduced CYP2D6 enzyme activity. researchgate.netnih.gov
The genetic polymorphism of CYP2C19 also significantly affects tolperisone pharmacokinetics. nih.govpharmgkb.org In one study, individuals classified as CYP2C19 poor metabolizers (PM) had an AUC that was 2.86-fold higher than extensive metabolizers (EM). nih.govpharmgkb.org When combined, the effects of polymorphisms in both CYP2D6 and CYP2C19, along with external factors like smoking, can lead to even greater variations in drug exposure. firstwordpharma.com These findings underscore the critical role of pharmacogenomics in understanding the variable response to tolperisone. researchgate.netnih.govpharmgkb.orgfirstwordpharma.comnih.gov
Table 4: Impact of CYP2D6 Genetic Polymorphism on Tolperisone Pharmacokinetics
| Genotype Group | Mean Cmax (Peak Concentration) | Mean AUCinf (Total Drug Exposure) | Fold-Increase in AUCinf vs. wt/wt | Citation |
| CYP2D6wt/wt | Reference Value | Reference Value | 1.00x | researchgate.netnih.gov |
| CYP2D6wt/10 | Significantly Higher | Significantly Higher | 2.25x | researchgate.netnih.gov |
| CYP2D610/10 | Significantly Higher | Significantly Higher | 5.18x | researchgate.netnih.gov |
Q & A
Q. What criteria should guide the selection of primary literature for a systematic review on this compound’s safety profile?
- Methodological Answer : Prioritize peer-reviewed studies with predefined inclusion criteria: RCTs, observational studies with ≥6-month follow-up, and adverse event reporting per MedDRA. Exclude non-GLP toxicology studies. Use tools like Covidence for blinded screening and PRISMA flow diagrams to document attrition. Critically appraise bias using Cochrane ROB 2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
